molecular formula C11H10N2O B582095 4-(6-Aminopyridin-3-yl)phenol CAS No. 96721-88-9

4-(6-Aminopyridin-3-yl)phenol

Cat. No.: B582095
CAS No.: 96721-88-9
M. Wt: 186.214
InChI Key: MSOVIOVREUSBPC-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)phenol is a heterocyclic aromatic compound featuring a phenol group linked to a pyridine ring substituted with an amino group at the 6-position. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities (via the phenolic hydroxyl and pyridinyl amino groups) and π-π stacking interactions due to its aromatic systems.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVIOVREUSBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671765
Record name 4-(6-Aminopyridin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96721-88-9
Record name 4-(6-Amino-3-pyridinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96721-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Aminopyridin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be further reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing condition.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Medicinal Chemistry

4-(6-Aminopyridin-3-yl)phenol is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. It has garnered attention for its potential applications in treating neurological disorders and certain types of cancer. Its structural features allow it to interact effectively with specific molecular targets, influencing biological pathways.

Case Study: Neurological Disorders
Research indicates that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, compounds derived from this structure have shown promise in enhancing cognitive functions in animal models of Alzheimer's disease .

Materials Science

The compound is being explored for its potential use in developing organic semiconductors and advanced materials. Its ability to form stable structures makes it suitable for applications in electronic devices and sensors.

Table 1: Comparison of Applications in Materials Science

Application TypeDescriptionPotential Benefits
Organic SemiconductorsUsed as a component in electronic devicesImproved conductivity and stability
SensorsActs as a sensing element for detecting specific moleculesEnhanced sensitivity and selectivity

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme activities and receptor-ligand interactions. Its ability to form hydrogen bonds and engage in electrostatic interactions allows it to modulate the activity of target proteins effectively.

Case Study: Enzyme Interaction
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent against metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(6-Aminopyridin-3-yl)phenol with three related compounds, emphasizing structural features, synthetic routes, and functional properties.

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Hydrogen-Bonding Sites
This compound Phenol + pyridine -OH (phenol), -NH₂ (pyridine C6) 2 donors (OH, NH₂), 1 acceptor (N-pyridine)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Bipyridine system -Cl, -NH₂, substituted phenyl groups 1 donor (NH₂), 2 acceptors (N-pyridine)
(S,E)-3-(6-Aminopyridin-3-yl)-N-...acrylamide Pyridine + benzofuran + acrylamide -NH₂ (pyridine), -CONH (acrylamide) 2 donors (NH₂, CONH), 2 acceptors (N-pyridine, carbonyl)
3-(4-((4-(6-Aminopyridin-3-yl)-...prop-2-yn-1-ol Pyridine + triazole + propargyl alcohol -NH₂ (pyridine), -OH (propargyl) 2 donors (NH₂, OH), 2 acceptors (N-triazole, N-pyridine)

Key Observations :

  • Electron-Donating Effects: The amino group in this compound activates the pyridine ring toward electrophilic substitution, contrasting with electron-withdrawing groups (e.g., -Cl in ) that reduce reactivity .

Mechanistic Insights :

  • The phenolic -OH in this compound may enhance binding to metalloenzymes (e.g., tyrosine kinases) compared to non-hydroxylated analogs .
  • Chlorinated analogs () exhibit stronger DNA intercalation but higher cytotoxicity, limiting therapeutic windows .
Crystallographic and Computational Data
  • Crystal Packing: The phenol group in this compound likely forms O-H···N hydrogen bonds with adjacent pyridinyl rings, as seen in related phenol-pyridine cocrystals .
  • Density Functional Theory (DFT) : Analogous compounds (e.g., in ) show correlation energies within 5% of experimental values, suggesting reliable predictions for the target compound’s electronic properties.

Biological Activity

4-(6-Aminopyridin-3-yl)phenol is an organic compound that combines a phenolic group with a pyridine ring substituted at the 6-position by an amino group. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C11H10N2O, and it has been studied for its potential applications in various therapeutic areas, particularly in neurological disorders and cancer treatment.

The synthesis of this compound typically involves several steps:

  • Nitration of Pyridine : Starting with 3-bromopyridine, nitration yields 3-bromo-6-nitropyridine.
  • Coupling Reaction : The nitro compound undergoes a coupling reaction with phenol under basic conditions to form 4-(6-nitropyridin-3-yl)phenol.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, resulting in the final product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amino group can engage in electrostatic interactions, modulating the activity of target proteins. This mechanism underlies its potential effects in various biological systems.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection against cell death induced by oxidative stress, making it a candidate for treating neurodegenerative diseases .
  • Inhibition of Enzymatic Activity : It has been evaluated as an inhibitor of certain enzymes involved in cancer progression, highlighting its potential as an anticancer agent .

Study on Neuroprotection

In a study evaluating various compounds for neuroprotective effects, this compound was found to significantly reduce neuronal cell death in vitro when exposed to oxidative stress agents. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease .

Anticancer Activity

A recent investigation into the compound's anticancer properties revealed that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it was effective against breast cancer cell lines, showcasing its promise as a lead compound for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress-induced cell death
NeuroprotectiveProtects neuronal cells from oxidative damage
Enzyme InhibitionInhibits specific enzymes related to cancer progression

Table 2: Synthesis Pathway

StepReaction TypeKey Reagents
NitrationElectrophilic substitution3-Bromopyridine, Nitric Acid
CouplingNucleophilic substitutionPhenol
ReductionReductionHydrogen gas, Palladium

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